molecular formula C16H18N2O2S B2474633 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole CAS No. 2418707-86-3

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole

Cat. No.: B2474633
CAS No.: 2418707-86-3
M. Wt: 302.39
InChI Key: HBCHIUUQFGOUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenoxy group, and an aziridine moiety, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole typically involves multiple steps, including the formation of the aziridine ring, the attachment of the cyclopropylmethyl group, and the coupling of the phenoxy and thiazole moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The phenoxy and thiazole groups may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine
  • 4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole

Uniqueness

Compared to similar compounds, 2-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-1,3-thiazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aziridine moiety, in particular, is a rare feature that can lead to unique interactions with biological targets.

Properties

IUPAC Name

2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-2-12(1)9-18-10-13(18)11-19-14-3-5-15(6-4-14)20-16-17-7-8-21-16/h3-8,12-13H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCHIUUQFGOUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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